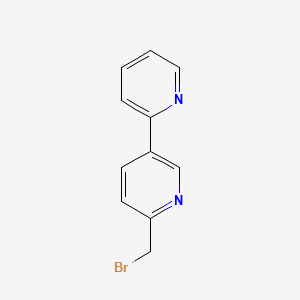

6'-(Bromomethyl)-2,3'-bipyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9BrN2 |

|---|---|

Molecular Weight |

249.11 g/mol |

IUPAC Name |

2-(bromomethyl)-5-pyridin-2-ylpyridine |

InChI |

InChI=1S/C11H9BrN2/c12-7-10-5-4-9(8-14-10)11-3-1-2-6-13-11/h1-6,8H,7H2 |

InChI Key |

TVKCFSZCXJEWRH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=CN=C(C=C2)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromomethyl 2,3 Bipyridine and Analogous Systems

Direct Halogenation Strategies

Direct halogenation provides a straightforward approach to introduce a bromine atom onto the methyl group of a pre-formed bipyridine scaffold. This can be achieved through radical bromination or by converting a hydroxymethyl precursor.

Radical Bromination Techniques

Radical bromination is a common method for the selective halogenation of benzylic and allylic positions, which are electronically similar to the methyl group at the 6'-position of a bipyridine ring.

N-Bromosuccinimide (NBS) is a widely used reagent for radical bromination as it provides a low, constant concentration of bromine (Br₂) during the reaction, which helps to minimize side reactions such as the electrophilic addition of bromine to the aromatic rings. libretexts.orgmasterorganicchemistry.com The reaction is typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN). d-nb.info The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical, which then abstracts a hydrogen atom from the methyl group to form a resonance-stabilized bipyridinylmethyl radical. This radical then reacts with a molecule of Br₂ to yield the desired 6'-(bromomethyl)-2,3'-bipyridine and another bromine radical, continuing the chain reaction. libretexts.orgmasterorganicchemistry.com

The general scheme for the radical bromination of a methyl-substituted bipyridine using NBS and a radical initiator is as follows:

The regioselectivity of radical bromination on substituted pyridines is influenced by the electronic effects of the nitrogen atom and other substituents. The nitrogen atom is inductively deactivating, which can influence the stability of the radical intermediate. google.com In unsymmetrical dimethylpyridines, bromination tends to occur on the methyl group furthest from the nitrogen atom. google.com

Controlling the degree of bromination (i.e., preventing the formation of di- or tri-brominated products) can be challenging. This is often managed by carefully controlling the stoichiometry of NBS and the reaction conditions. In some cases, mixtures of halogenated species are formed, which can be difficult to separate. orgsyn.org

| Factor | Influence on Bromination |

| NBS Concentration | A low and constant concentration minimizes side reactions. libretexts.org |

| Radical Initiator | Initiates the radical chain reaction (e.g., AIBN, benzoyl peroxide). d-nb.info |

| Solvent | Non-polar solvents like carbon tetrachloride (CCl₄) are commonly used. libretexts.org |

| Temperature/Light | Provides the energy for homolytic cleavage and initiation. |

| Substituent Effects | The position of the methyl group relative to the nitrogen atoms in the bipyridine rings affects reactivity. google.com |

Halogenation from Hydroxymethyl Precursors

An alternative to direct radical bromination is the conversion of a hydroxymethyl group to a bromomethyl group. This two-step approach involves the initial synthesis of the corresponding hydroxymethylbipyridine, which is then halogenated. This method can offer better control and avoid the formation of polyhalogenated byproducts. orgsyn.org

Common reagents for converting alcohols to alkyl bromides include phosphorus tribromide (PBr₃) and thionyl chloride (SOCl₂) followed by bromide displacement. masterorganicchemistry.com For instance, 6'-(hydroxymethyl)-2,3'-bipyridine can be treated with PBr₃ to yield this compound. This reaction typically proceeds with good yield and selectivity. masterorganicchemistry.com The synthesis of the hydroxymethyl precursor can be achieved through various methods, such as the reduction of the corresponding carboxylic acid or ester. researchgate.net

Cross-Coupling Approaches for Bipyridine Formation with Bromomethyl Precursors

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds, including the construction of the bipyridine framework itself. jocpr.comresearchgate.netnobelprize.org In the context of synthesizing this compound, this approach would involve coupling a pyridine (B92270) derivative already containing a bromomethyl group with another pyridine derivative.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Stille, Negishi)

The Suzuki, Stille, and Negishi reactions are among the most widely used palladium-catalyzed cross-coupling methods for synthesizing bipyridines. mdpi.comzendy.io These reactions generally involve the coupling of an organometallic pyridine species with a halogenated pyridine in the presence of a palladium catalyst. nobelprize.org

Suzuki Coupling: This reaction pairs a pyridineboronic acid or ester with a halopyridine. mdpi.comnih.gov It is known for its mild reaction conditions and the low toxicity of the boron-containing reagents. nih.govprinceton.edu

Stille Coupling: This method utilizes an organotin (stannane) derivative of pyridine coupled with a halopyridine. nih.govwikipedia.org While highly effective and tolerant of many functional groups, the toxicity of organotin compounds is a significant drawback. mdpi.comnih.gov

Negishi Coupling: This reaction involves the use of an organozinc reagent, which is coupled with a halopyridine. orgsyn.orgorgsyn.org It is known for its high reactivity and functional group tolerance. orgsyn.orgorgsyn.org

For the synthesis of a bipyridine with a bromomethyl substituent, one of the pyridine starting materials would need to possess this functional group. For example, a (bromomethyl)pyridylboronic acid could be coupled with a halopyridine via a Suzuki reaction.

| Coupling Reaction | Organometallic Reagent | Halide/Pseudohalide Partner | Key Advantages | Key Disadvantages |

| Suzuki | Boronic acid/ester nih.govprinceton.edu | Halide or triflate mdpi.com | Low toxicity, stable reagents nih.govprinceton.edu | Can be sensitive to reaction conditions. |

| Stille | Organostannane nih.govwikipedia.org | Halide or triflate nih.gov | High functional group tolerance mdpi.comwikipedia.org | Toxicity of tin reagents. mdpi.com |

| Negishi | Organozinc orgsyn.orgorgsyn.org | Halide or triflate orgsyn.org | High reactivity, good yields orgsyn.orgorgsyn.org | Reagents can be moisture-sensitive. |

Challenges Related to Steric Hindrance and Selectivity

The synthesis of specifically substituted bipyridines, such as this compound, is often complicated by issues of selectivity and steric hindrance. The introduction of functional groups onto the bipyridine core requires precise control to achieve the desired isomer. In radical halogenation methods, a primary challenge is the formation of mixtures of halogenated species that are difficult to separate using standard techniques like flash chromatography. orgsyn.org For instance, radical bromination of a methyl-substituted bipyridine can lead to mono-, di-, and tri-halogenated products, and controlling the reaction to favor the mono-brominated species can be difficult. orgsyn.org

Another significant challenge arises from the strong coordinating ability of the bipyridine nitrogen atoms, which can lead to a decrease in catalytic activity and yield during metal-catalyzed cross-coupling reactions. mdpi.comnih.govresearchgate.net This coordination deactivates the metal center, complicating the synthesis of the bipyridine backbone itself and any subsequent functionalization steps. mdpi.comnih.gov

Furthermore, the inherent electronic properties and steric environment of the bipyridine rings dictate the regioselectivity of functionalization. For unsymmetrical bipyridines like the 2,3'-isomer, achieving selectivity at a specific position, such as the 6'-methyl group, over other potentially reactive sites is a significant hurdle. Strategies like mono-N-oxidation can be employed to direct subsequent reactions to a specific ring or position, thereby overcoming some of these selectivity issues. researchgate.net In some cases, steric hindrance from byproducts has been unexpectedly observed to lead to higher regioselectivity in the bromination of certain aromatic compounds. ccspublishing.org.cn

Multi-Step Synthesis Pathways for Precursors

Given the challenges of direct synthesis, multi-step pathways are often required to produce the necessary precursors for this compound and its analogues. These routes focus on building the bipyridine core and then introducing the required functional groups in a controlled manner.

Synthesis from Dimethyl-Substituted Bipyridines

A common and direct approach to synthesizing bromomethyl bipyridines is the radical bromination of the corresponding dimethyl-bipyridine precursor. This method typically employs a radical initiator and a bromine source.

A prevalent method involves the use of N-Bromosuccinimide (NBS) as the brominating agent and benzoyl peroxide (BPO) as a radical initiator in a solvent like carbon tetrachloride (CCl₄). For example, the synthesis of 6,6'-Bis(bromomethyl)-2,2'-bipyridine (B1649436) is achieved by reacting 6,6'-dimethyl-2,2'-bipyridine (B1328779) with NBS and a catalytic amount of BPO under reflux. Precise control over the stoichiometry, using about two equivalents of NBS, is critical to prevent over-bromination and the formation of dibromomethyl byproducts.

However, direct bromination often yields impurities that are difficult to purify. researchgate.net To circumvent this, alternative multi-step strategies have been developed. One such method involves a two-step dibromination and subsequent debromination process. researchgate.net This procedure was developed for dimethyl 6,6'-bis(bromomethyl)-[2,2'-bipyridine]-4,4'-dicarboxylate to avoid the impurities associated with direct bromination. researchgate.net Another innovative approach to improve selectivity and yield involves an initial reaction of the methyl group with a silylating agent, such as chlorotrimethylsilane (B32843) (TMSCl), after deprotonation with lithium diisopropylamide (LDA). orgsyn.org The resulting (trimethylsilyl)methyl group is then converted to the chloromethyl group using hexachloroethane (B51795) and cesium fluoride, a method that avoids the complex mixtures seen in radical halogenation. orgsyn.org

| Starting Material | Reagents | Product | Key Features | Reference |

|---|---|---|---|---|

| 6,6'-Dimethyl-2,2'-bipyridine | N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) | 6,6'-Bis(bromomethyl)-2,2'-bipyridine | Direct radical bromination; requires stoichiometric control to avoid over-bromination. | |

| Dimethyl 6,6'-dimethyl-2,2'-bipyridine-4,4'-dicarboxylate | 1. Bromination (excess) 2. Diethyl phosphite, N,N-Diisopropylethylamine | Dimethyl 6,6'-bis(bromomethyl)-[2,2'-bipyridine]-4,4'-dicarboxylate | Avoids impurities of direct bromination via a dibromination-debromination sequence. | researchgate.net |

| 4,4'-Dimethyl-2,2'-bipyridine | 1. LDA, TMSCl 2. Hexachloroethane, CsF | 4,4'-Bis(chloromethyl)-2,2'-bipyridine | High-yield, two-step method that avoids product mixtures from radical reactions. | orgsyn.org |

Sequential Functionalization Strategies

Sequential functionalization provides a powerful toolkit for constructing complex, unsymmetrical bipyridines where direct methods are not feasible. These strategies involve the stepwise introduction of different chemical groups onto a pyridine or bipyridine scaffold.

For unsymmetrical systems like 2,3'-bipyridine (B14897), the core itself can be constructed through cross-coupling reactions. Sulfur-mediated cross-coupling, for instance, allows for the synthesis of unsymmetrical 2,3'-bipyridines from pyridyl Grignard reagents and a sulfinyl(IV) chloride mediator. mdpi.com

Once a bipyridine core is established, further functionalization can be achieved selectively. A highly effective method is the stepwise functionalization of di-halogenated bipyridines. For example, 5,5'-dibromo-2,2'-bipyridine (B102527) can be synthesized on a large scale and then selectively functionalized through consecutive Stille couplings. nih.gov This allows for the controlled, one-by-one replacement of the bromine atoms with other functional groups, enabling the creation of unsymmetrical derivatives. nih.gov

Regiochemical control can also be exerted by temporarily modifying one of the pyridine rings. Mono-N-oxidation or mono-N-methylation of a 2,2'-bipyridine (B1663995) directs subsequent nucleophilic attacks to the 6-position of the modified ring, enabling the synthesis of unsymmetrically substituted bipyridines. researchgate.net More recently, trimethylammonium groups have been used as activating groups for nucleophilic aromatic substitution (SNAr). acs.orgnih.gov These cationic groups are excellent leaving groups, allowing for the introduction of various nucleophiles under mild conditions with greater reaction speed compared to traditional halogen leaving groups. acs.orgnih.gov

| Strategy | Key Reagents/Intermediates | Application | Reference |

|---|---|---|---|

| Stepwise Stille Coupling | 5,5'-Dibromo-2,2'-bipyridine, Organostannanes, Pd catalyst | Sequential, selective replacement of bromine atoms to build unsymmetrical bipyridines. | nih.gov |

| Regioselective Nucleophilic Addition | 1. N-oxidation or N-methylation 2. Nucleophile (e.g., CN-) | Directs functionalization to a specific position (e.g., C6) on the 2,2'-bipyridine core. | researchgate.net |

| SNAr via Trimethylammonium Displacement | Trimethylaminated bipyridines, Nucleophiles (e.g., MeO-, RS-) | Rapid functionalization under mild conditions; faster than displacement of halogens. | acs.orgnih.gov |

| Sulfur-Mediated Cross-Coupling | Pyridyl Grignard reagents, Isopropyl sulfinyl(IV) chloride | Construction of the unsymmetrical 2,3'-bipyridine backbone. | mdpi.com |

Purification and Isolation Techniques for Bromomethyl Bipyridine Derivatives

The final step in any synthetic sequence is the purification and isolation of the target compound. For bromomethyl bipyridine derivatives, several standard and specialized techniques are employed to obtain a product of high purity.

Flash chromatography over silica (B1680970) gel is a widely used method for separating the desired product from unreacted starting materials and byproducts. orgsyn.org The choice of eluent is critical; mixtures such as ethyl acetate (B1210297) and hexanes are common. orgsyn.org For basic compounds like bipyridines, which can interact strongly with the acidic silica gel, the silica is sometimes deactivated with triethylamine (B128534) to improve separation and prevent product degradation or tailing. orgsyn.org

Recrystallization is another powerful and common purification technique, particularly when the product is a crystalline solid. orgsyn.orggoogle.com This method involves dissolving the crude product in a hot solvent or solvent mixture and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution. For example, 6,6'-Bis(bromomethyl)-2,2'-bipyridine can be recrystallized from a CCl₄/methanol mixture.

In cases where the product is unstable on silica gel, alternative methods may be necessary. It has been noted that some compounds can decompose during column chromatography. researchgate.net A 2D thin-layer chromatography (TLC) analysis can be a useful diagnostic tool to check for in-column decomposition. researchgate.net If decomposition is observed, other techniques like gel filtration chromatography, which separates molecules by size, could be a viable alternative, provided the molecular weights of the product and impurities are sufficiently different. researchgate.net In some syntheses, the bromomethylated intermediate is highly reactive and prone to degradation, and is therefore used immediately in the subsequent reaction step without full isolation, a strategy that can be effectively managed in a continuous-flow process. nih.gov

Chemical Reactivity and Derivatization Strategies of the Bromomethyl Moiety

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the pyridine (B92270) rings enhances the electrophilicity of the benzylic carbon, making it a prime target for nucleophiles.

Mechanism and Scope of SN1/SN2 Pathways at the Bromomethyl Center

The substitution at the bromomethyl center can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile. The benzylic position of the bromomethyl group can stabilize a carbocation intermediate, favoring an S(_N)1 pathway, particularly with weaker nucleophiles and polar protic solvents. Conversely, strong nucleophiles and polar aprotic solvents tend to promote a concerted S(_N)2 mechanism. The steric accessibility of the primary carbon also supports the S(_N)2 pathway.

Utilization of Diverse Nucleophiles (e.g., Amines, Azides, Oxygen-Based Nucleophiles)

A variety of nucleophiles can be employed to displace the bromide and form new bonds. Amines, both primary and secondary, react readily to yield the corresponding amino-methyl-bipyridine derivatives. Azide ions are also effective nucleophiles, leading to the formation of azidomethyl-bipyridines, which are valuable precursors for further functionalization, such as reduction to amines or participation in click chemistry. Oxygen-based nucleophiles, including alkoxides and carboxylates, can be used to synthesize ethers and esters, respectively.

Formation of New Carbon-Heteroatom Bonds

Nucleophilic substitution reactions on 6'-(bromomethyl)-2,3'-bipyridine are a direct and efficient method for the formation of new carbon-heteroatom bonds. nih.gov This strategy is fundamental in the synthesis of more complex molecules where the bipyridine unit acts as a ligand for metal complexes or as a structural component in supramolecular assemblies. The reliability of this reaction allows for the systematic modification of the bipyridine structure, enabling the fine-tuning of its electronic and steric properties.

Transition Metal-Mediated Transformations

The bromomethyl group also participates in reactions catalyzed by transition metals, expanding the synthetic utility of this compound beyond simple substitution.

Cross-Coupling Reactions Involving the Bromomethyl Group (e.g., Suzuki, Heck)

While less common than for aryl halides, the bromomethyl group can undergo certain cross-coupling reactions. For instance, variations of Suzuki or Stille couplings might be employed to form new carbon-carbon bonds. acs.orgnih.gov These reactions would typically involve the formation of an organometallic intermediate from the bromomethyl group, which then couples with a suitable partner. However, the reactivity of the C(sp³)-Br bond in these reactions can be challenging and often requires specific catalytic systems. Nickel-catalyzed cross-electrophile coupling reactions have shown promise for similar bipyridine systems, suggesting potential applicability. nih.gov

Polymerization Initiator Roles

The bromomethyl functionality can serve as an initiator for certain types of polymerization. For example, it can initiate atom transfer radical polymerization (ATRP), a controlled polymerization technique that allows for the synthesis of well-defined polymers. In this process, the bromine atom is reversibly transferred between the growing polymer chain and a transition metal catalyst. This application is particularly useful for creating polymers with bipyridine units at their chain ends, which can then be used to coordinate metal ions and form functional materials. Benzylic bromo compounds are noted for their higher reactivity as linking agents in polymerization processes. rsc.org

Intramolecular Cyclization and Macrocyclization Approaches

The strategic placement of a bromomethyl group on the 2,3'-bipyridine (B14897) framework, as in this compound, provides a reactive handle for orchestrating intramolecular cyclization and macrocyclization reactions. These processes are fundamental in the synthesis of novel heterocyclic structures and complex host-guest systems. While specific research on the intramolecular cyclization of this compound is not extensively documented in the reviewed literature, the principles of reactivity can be inferred from studies on analogous bromomethyl-substituted pyridine and bipyridine derivatives.

Intramolecular cyclization typically involves the reaction of the bromomethyl group with a nucleophilic center located elsewhere on the molecule or on a tethered side chain. This can lead to the formation of fused or bridged ring systems. For instance, Brønsted acid-catalyzed intramolecular aldol-like condensations have been shown to occur between the benzylic carbons of alkylpyridines and tethered aldehyde or ketone electrophiles, resulting in the formation of new cyclic structures. rsc.org

Macrocyclization, the formation of large rings, is a common strategy for creating host molecules, such as pyridinophanes. These reactions often involve the coupling of two or more precursor molecules. The synthesis of tetra-aza macrocyclic pyridinophanes, for example, highlights the challenges and strategies in this area. The synthesis often requires the use of protecting groups on the nitrogen atoms of the aza-ring to facilitate the cyclization step. nih.gov Subsequent deprotection can be challenging and must be compatible with other functional groups on the pyridine ring. nih.gov

A prevalent method for macrocyclization involves the reaction of bis(bromomethyl)pyridine derivatives with dinucleophiles. For example, 2,6-bis(bromomethyl)pyridine (B1268884) can react with dithiols or diamines under high-dilution conditions to favor intramolecular cyclization over polymerization, yielding macrocyclic pyridinophanes. The choice of solvent, temperature, and the nature of the base are critical parameters in directing the reaction towards the desired macrocyclic product.

The following table summarizes representative macrocyclization reactions involving bromomethyl-substituted aromatic precursors, illustrating the general conditions and resulting macrocyclic structures. While not specific to this compound, these examples provide a basis for understanding the potential synthetic pathways.

| Precursor 1 | Precursor 2 | Reaction Conditions | Macrocyclic Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,6-Bis(bromomethyl)pyridine | N,N'-Ditosyl-1,2-ethanediamine | Cs2CO3, MeCN, reflux | N,N'-Ditosyl-2,11-diaza nih.govnih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG_0_b8fOym5O2KfgJ0PqrxyhYI38fAOORESle_JgqPb5o8uqW70nnF_b6B4eTzDyulyiYtkhqWIZXXmaR-XtUE3jClaKNt3Ktu9-OJSrq6jAoFkkyn_EFEqo2JMNMBlOFdcAt2WpX8Qb_kPF8%3D)pyridinophane | Variable | rsc.org |

| 1,3-Bis(bromomethyl)benzene | Thiourea | EtOH, reflux | Dithia[3.3]metacyclophane | Good | General knowledge |

| 2,6-Bis(bromomethyl)-4-chloropyridine | Diethyl phosphite, diisopropylethylamine | THF, 0 °C to rt | Precursor for pyridinophane synthesis | 62 | nih.gov |

The synthesis of unsymmetrically substituted 2,2'-bipyridines can be achieved through multi-step sequences involving coupling reactions like Suzuki or Sonogashira reactions on suitably functionalized bipyridine precursors. nih.gov This highlights the potential for creating complex, unsymmetrical macrocycles starting from precursors like this compound by first introducing another reactive group through a coupling reaction before proceeding with the macrocyclization step.

Radical cyclization presents another avenue for the formation of polyheterocycles containing pyridine rings. For example, the intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts can be initiated by radical initiators to form complex fused systems. beilstein-journals.org This methodology could potentially be adapted for the cyclization of appropriately designed derivatives of this compound.

The following table outlines various intramolecular cyclization strategies that could be conceptually applied to derivatives of this compound, based on established reactions of related compounds.

| Reaction Type | Reactant Features | Potential Product Type | Key Reagents/Conditions | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | Tethered nucleophile (e.g., -OH, -NH2, -SH) | Fused or bridged heterocycle | Base (e.g., K2CO3, NaH) | General knowledge |

| Friedel-Crafts Alkylation | Pendant aromatic ring | Cyclophane-like structure | Lewis acid (e.g., AlCl3) | General knowledge |

| Radical Cyclization | Unsaturated tether | Fused polycyclic system | Radical initiator (e.g., AIBN), tin hydride | beilstein-journals.org |

| Aldol-type Condensation | Tethered ketone or aldehyde | Pyridyl-substituted carbocycle/heterocycle | Brønsted acid (e.g., TfOH) | rsc.org |

Coordination Chemistry and Ligand Design Principles

Chelation Properties of the Bipyridine Core

The bipyridine unit is a cornerstone of coordination chemistry, renowned for its ability to form stable complexes with a wide array of transition metals. researchgate.netwikipedia.org This chelating ability is central to the function of 6'-(bromomethyl)-2,3'-bipyridine as a ligand.

Bidentate Coordination with Transition Metals

The 2,3'-bipyridine (B14897) scaffold of the molecule functions as a bidentate ligand, meaning it can bind to a central metal ion through its two nitrogen atoms. This creates a stable five-membered chelate ring, a common and favorable arrangement in coordination complexes. wikipedia.org The formation of such chelate rings is a key driving force for the complexation of bipyridine-based ligands with transition metals. wikipedia.org The geometry of the resulting complex is influenced by the specific metal ion and the presence of other ligands. For instance, octahedral and square planar geometries are commonly observed in transition metal complexes with bipyridine ligands. wikipedia.orgnih.gov

Ligand Field Effects and Electronic Properties in Metal Complexes

The interaction between the bipyridine ligand and the d-orbitals of the transition metal leads to a splitting of the d-orbital energies, a phenomenon known as the ligand field effect. acs.org The magnitude of this splitting, and consequently the electronic and photophysical properties of the complex, can be tuned by modifying the ligand structure. acs.org Bipyridine and its derivatives are known to create a relatively strong ligand field, which can influence the spin state and redox properties of the metal center. acs.org For example, in ruthenium(II) polypyridyl complexes, a sufficiently strong ligand field ensures that the triplet metal-to-ligand charge-transfer (³MLCT) state is the lowest electronically excited state, a property crucial for applications in photovoltaics. acs.org The electronic properties of the resulting metal complexes, such as their absorption and emission spectra, are often dominated by metal-to-ligand charge transfer (MLCT) transitions. wikipedia.orgnih.gov

Influence of Bromomethyl Substitution on Coordination Behavior

The introduction of a bromomethyl group at the 6'-position of the 2,3'-bipyridine core significantly modifies its coordination properties. This substituent exerts both steric and electronic effects that can be harnessed in ligand design.

Steric Modulation of Metal-Ligand Interactions

The bromomethyl group introduces steric bulk in the vicinity of one of the coordinating nitrogen atoms. This steric hindrance can influence the coordination geometry and the stability of the resulting metal complex. rsc.org For instance, substituents at the 6 and 6' positions of a 2,2'-bipyridine (B1663995) can protect the metal center. wikipedia.org This steric effect can be strategically employed to control the number of ligands that coordinate to a metal center or to influence the kinetic stability of the complex. tcichemicals.compsu.edu Studies on substituted pyridine (B92270) complexes have shown that steric hindrance from substituents can lower the formation constants of the complexes. rsc.org The presence of bulky groups can also lead to distortions in the coordination sphere, such as elongation of metal-ligand bonds. acs.org

Electronic Effects of Bromine on Lewis Acidity of the Bipyridine Nitrogen

The electronegative bromine atom in the bromomethyl group can exert an electron-withdrawing inductive effect. This effect can influence the electron density on the pyridine rings and, consequently, the Lewis basicity of the nitrogen atoms. A decrease in electron density on the nitrogen atoms would lead to a weaker interaction with the Lewis acidic metal center. nih.govresearchgate.netnih.gov The strength of the bond between the Lewis acid (metal) and the Lewis base (ligand) is a critical factor in the stability of the coordination complex. researchgate.netnih.gov The electronic properties of substituents on a pyridine ring are known to affect the rate of reactions such as reductive elimination from organometallic complexes. nih.gov

The presence of a halogen, like bromine, can also influence the photophysical properties of the resulting complexes. acs.org While heavy atoms are often associated with quenching of fluorescence, nuanced interactions can sometimes lead to counterintuitive enhancements in luminescence. acs.org

Formation of Stable Chelate Structures

Despite the potential for steric hindrance and electronic modulation, this compound readily forms stable chelate structures with various transition metals. The bidentate nature of the bipyridine core is a powerful driving force for chelation, leading to thermodynamically stable complexes. tcichemicals.com The ability of bipyridine ligands to form stable complexes is well-documented, and this inherent stability is largely retained in its substituted derivatives. researchgate.netnih.gov The reactive bromomethyl group also offers a handle for further functionalization of the complex, allowing for the creation of more complex architectures or for tethering the complex to other molecules or surfaces. The initial chelation to a metal center can be followed by reactions involving the bromomethyl group, leading to the formation of new, often more elaborate and stable, structures.

Design of Polytopic and Supramolecular Ligands

Polytopic ligands, which contain multiple distinct binding sites, and supramolecular ligands, which are designed to participate in self-assembly processes, are at the forefront of modern coordination chemistry. The unique structure of this compound makes it an ideal precursor for creating such sophisticated ligands, facilitating the synthesis of elaborate multi-metallic complexes and higher-order structures.

The reactive bromomethyl group on the this compound scaffold provides a convenient anchor point for the synthesis of larger, polytopic ligands. By reacting this functional group with other coordinating units, chemists can construct intricate molecules capable of binding multiple metal ions. This approach is instrumental in the development of multi-metallic complexes and coordination polymers, materials with potential applications in catalysis, molecular magnetism, and porous materials. mdpi.com

For instance, the related ligand 6,6'-bis(bromomethyl)-2,2'-bipyridine (B1649436) has been utilized as a precursor for creating ligands that form stable chelates with various transition metals. These resulting metal complexes can participate in a range of catalytic cycles. Similarly, the flexible nature of the 3,3'-bipyridine (B1266100) linkage allows for the formation of diverse coordination polymers, with the final structure often dictated by the coordination geometry of the metal ion. nih.gov The synthesis of ligands from precursors like this compound allows for the rational design of coordination polymers with specific topologies and properties. Research into the use of 2-pyridyl oximes in conjunction with polycarboxylic acids has also led to the formation of new coordination polymers and metal-organic frameworks (MOFs). mdpi.com

The principles of self-assembly, guided by the specific coordination preferences of metal ions and the geometric constraints of organic ligands, allow for the spontaneous formation of complex, well-defined supramolecular architectures. researchgate.net Ligands derived from bipyridine and terpyridine units are particularly well-suited for constructing such structures, including helicates and molecular boxes. nih.govpsu.edu

Helicates, which are characterized by their helical twist, can be formed by the wrapping of ligand strands around a series of metal ions. nih.gov The self-assembly process is a result of the system "reading" the steric and binding information encoded within the ligands. nih.gov For example, di-iron(II) [2+2] helicates have been assembled using bis-(dipyrazolylpyridine) ligands. whiterose.ac.uk The combination of peptide engineering with coordination chemistry has also led to the development of peptide helicates, where a β-annulus motif directs the stereoselective assembly of peptides containing 2,2'-bipyridine ligands into three-stranded chiral structures. nih.gov

Molecular boxes or cages are another class of supramolecular structures that can be assembled using appropriately designed ligands. psu.edu These assemblies often feature a cavity that can encapsulate guest molecules, leading to potential applications in sensing and molecular recognition. The construction of these higher-order structures relies on the dynamic and pre-designed coordination interactions between metal ions and organic ligands. researchgate.net

The unique photophysical properties of lanthanide ions, such as long-lived luminescence, make them highly desirable for applications in bio-imaging, sensors, and lighting materials. mdpi.com However, to be effective, the lanthanide cation must be shielded from the solvent environment to prevent quenching of its luminescence. mdpi.com This is achieved by encapsulating the metal ion within a carefully designed ligand.

Ligands incorporating bipyridine units are frequently used for lanthanide complexation due to their ability to absorb light and efficiently transfer that energy to the lanthanide ion, a process known as the "antenna effect." mdpi.com The this compound scaffold can be functionalized with additional chelating groups, such as polyaminocarboxylic acids, to create ligands that can fully saturate the coordination sphere of the lanthanide ion. nih.govresearchgate.net This encapsulation leads to enhanced luminescence quantum yields and longer excited-state lifetimes. nih.gov

For example, a nonadentate bispidine ligand incorporating a bipyridine unit has been shown to fully encapsulate lanthanide(III) cations, resulting in highly symmetrical coordination geometries and significantly longer excited-state lifetimes compared to similar ligands lacking the bipyridine moiety. nih.gov The choice of substituents on the bipyridine ring can also influence the photophysical properties of the resulting lanthanide complexes. researchgate.net

| Ligand Type | Lanthanide Ion | Key Feature | Application |

| Nonadentate bispidine with bipyridine | Eu(III), Tb(III), Gd(III), Yb(III) | Full encapsulation of the lanthanide ion. nih.gov | Biological probes. nih.gov |

| DTTA-appended 5-aryl-2,2'-bipyridines | Eu(III) | Halogen substitution on the aryl group enhances luminescence. researchgate.net | Luminescent materials. researchgate.net |

| Bis-1,2,3-triazole-bipyridines (BTzBPs) | Eu(III), Ce(III) | Selective extraction of americium from lanthanides. nih.gov | Nuclear fuel cycle applications. nih.gov |

| 2,2'-bipyridine and 2-(pyridin-2-yl)-1H-benzo[d]imidazole | La(III), Nd(III), Sm(III), Eu(III), Gd(III), Tb(III), Dy(III) | Mixed-ligand system for potential anticancer activity. nih.gov | Medicinal chemistry. nih.gov |

Electrochemical Behavior of Coordination Complexes

The electrochemical properties of coordination complexes are of fundamental importance, providing insights into their electronic structure and reactivity. Bipyridine-containing complexes, in particular, often exhibit rich redox behavior, with both metal- and ligand-centered electron transfer processes being possible. wikipedia.org

Cyclic voltammetry is a powerful technique for probing the redox behavior of these complexes. nsf.gov For many bipyridine complexes, reversible one-electron redox processes can be observed. wikipedia.org The reduction potentials of these complexes can be tuned by modifying the ligand structure. For example, replacing bipyridine ligands with less donating bipyrazine or bipyrimidine ligands can lead to systematic shifts in the metal-centered redox potentials. nsf.gov

In some cases, the ligand itself can be redox-active, a phenomenon known as "redox non-innocence." nih.gov This is particularly true for ligands like 2,6-bis(imino)pyridine (BIP), which can reversibly accept multiple electrons. nih.gov This property can be harnessed to impart novel reactivity to metal complexes, even with redox-inactive metals like aluminum. nih.gov The electrochemical behavior of bimetallic complexes, where two metal centers are bridged by a ligand, is also of interest, as it can reveal the extent of electronic communication between the metals. nih.gov

The electrochemical properties of a series of mixed-metal d⁶, d⁸ bimetallic complexes of the form [(bpy)₂M(BL)PtCl₂]²⁺ (where M = Os(II) or Ru(II) and BL is a bridging ligand) have been studied, providing information on the metal-to-ligand charge transfer (MLCT) nature of their excited states. osti.gov The redox potentials of ruthenium(II) complexes with asymmetric bipyridine analogues have also been investigated, revealing differences between isomers. nih.gov

| Complex Type | Redox Process | Key Finding |

| [Ru(bpy)₂(L)]²⁺ (L = pyridylimidazole) | Ru(III)/Ru(II) | Reversible metal-based oxidation. nsf.gov |

| [(BIP)AlR₂]⁺ | Ligand-centered reduction | Reversible single-electron reduction of the BIP ligand. nih.gov |

| Tris(bipy) complexes | Metal- and ligand-centered redox | Often show reversible one-electron reactions. wikipedia.org |

| Lanthanide/bipy•⁻ radical complexes | Ligand-centered redox | Defines an unambiguous Ln(III)/bipy•⁻ radical formulation. scispace.com |

Based on a comprehensive search of available scientific literature, there is insufficient information regarding the specific applications of the chemical compound This compound in the fields of advanced materials and catalysis as outlined in the requested structure.

The provided search results and available data predominantly focus on other isomers of bipyridine, most notably derivatives of 2,2'-bipyridine and 4,4'-bipyridine (B149096). These related compounds are extensively studied and have a wide range of applications in:

Homogeneous Catalysis: Including oxidation, reduction, and cross-coupling reactions like the Suzuki-Miyaura coupling. Current time information in Bangalore, IN.nih.govmdpi.com

Polymerization and Oligomerization: Acting as ligands in catalysts for these processes.

Asymmetric Catalysis: Where chiral bipyridine ligands are crucial for stereoselective synthesis. researchgate.net

Heterogeneous Catalysis and Surface Functionalization: Involving the modification of surfaces with bipyridine-based molecules to create robust catalytic systems. core.ac.uk

Unfortunately, specific research detailing the catalytic activity, reaction mechanisms, or performance data for This compound in these areas could not be located. This particular isomer appears to be significantly less studied, or at least less reported on, in the context of catalytic applications compared to its 2,2' counterpart.

Therefore, it is not possible to generate a scientifically accurate and informative article that strictly adheres to the provided outline for the subject compound. To do so would require extrapolation from other non-isomeric compounds, which would be scientifically unsound.

Applications in Advanced Materials and Catalysis

Functional Materials Development

The reactivity of the bromomethyl group and the coordinating ability of the bipyridine moiety make 6'-(bromomethyl)-2,3'-bipyridine a versatile precursor for a wide range of functional materials.

Polymer Chemistry and Functionalized Polymers

The presence of the reactive bromomethyl group allows for the incorporation of the 2,3'-bipyridine (B14897) unit into polymer structures, either as a pendant group or as part of the main chain. This functionalization imparts metal-coordinating capabilities to the polymers, opening avenues for the creation of metallopolymers with interesting catalytic, electronic, and optical properties.

One common strategy involves using bipyridine-functionalized molecules as chain transfer agents in controlled radical polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. For instance, a bipyridine-functionalized dithioester has been successfully used as a RAFT agent for the polymerization of styrene, yielding well-defined polystyrene polymers with a central bipyridine core. acs.org These bipyridine-centered polymers can then be complexed with metal ions, such as ruthenium(II), to form metallopolymers. acs.org The resulting materials exhibit the characteristic photophysical properties of the metal complex, such as fluorescence, which can be tuned by the polymer's molecular weight. acs.org

Another approach is the synthesis of polymer-bound bipyridine, where the bipyridine unit is attached to a polymer support, often a cross-linked polystyrene resin. sigmaaldrich.com These materials are particularly useful for scavenging metal ions from solutions, an application critical in purification and environmental remediation processes. sigmaaldrich.com The loading capacity of such polymer-bound ligands is an important parameter, with typical values ranging from 1.0 to 2.0 mmol of bipyridine per gram of resin. sigmaaldrich.com

The table below summarizes key data for bipyridine-functionalized polymers:

| Polymer Type | Synthesis Method | Application | Key Findings |

| Bipyridine-centered polystyrene | RAFT polymerization | Metallopolymer synthesis | Well-controlled molecular weight and narrow polydispersity. acs.org |

| Polymer-bound bipyridine | Functionalization of polystyrene | Metal scavenging | Loading of 1.0-2.0 mmol/g. sigmaaldrich.com |

Supramolecular Architectures and Self-Assembled Systems

The ability of the 2,3'-bipyridine unit to chelate metal ions is a key driver for its use in the construction of complex supramolecular architectures. Through coordination-driven self-assembly, intricate and well-defined structures like metallacycles and metallacages can be formed. These structures have applications in host-guest chemistry, molecular recognition, and catalysis.

For example, bipyridine derivatives can be used as ligands to construct dinuclear molecular rectangles. researchgate.net The introduction of different functional groups to the bipyridine backbone can influence the cavity characteristics of these self-assembled structures. researchgate.net The self-assembly process can also be influenced by the presence of guest molecules, leading to stereoselectivity in the formation of different isomers of the metallacycle. researchgate.net

The self-assembly of bipyridine derivatives on surfaces is another area of active research. The formation of self-assembled monolayers (SAMs) on electrode surfaces can modify their properties, offering protection against corrosion and enabling applications in molecular electronics. researchgate.net For instance, the adsorption of 2,2'-bipyridine (B1663995) and 4,4'-bipyridine (B149096) on an antimony electrode has been shown to form stable, self-assembled monolayers that protect the electrode from anodic dissolution. researchgate.net Similarly, ruthenium(II) tris-bipyridyl complexes with carboxylic acid anchoring groups can form stable SAMs on gold surfaces. nih.gov These monolayers exhibit remarkable stability and can even replace pre-existing thiol-based SAMs, highlighting the strength of the carboxylate-gold interaction. nih.gov

The table below outlines examples of supramolecular systems based on bipyridine derivatives:

| System | Assembly Method | Application | Key Features |

| Dinuclear Molecular Rectangles | Coordination-driven self-assembly | Molecular recognition | Cavity size and stereoselectivity can be controlled. researchgate.net |

| Self-Assembled Monolayers | Adsorption on electrode surfaces | Corrosion protection, molecular electronics | Forms stable, ordered monolayers. researchgate.netnih.gov |

Electropolymerization for Thin Film Formation

While direct electropolymerization of this compound is not extensively documented, the electropolymerization of bipyridine-containing metal complexes is a well-established method for forming thin, electroactive polymer films on electrode surfaces. These films have potential applications in sensors, electrochromic devices, and electrocatalysis.

The general principle involves the electrochemical oxidation or reduction of a monomeric metal-bipyridine complex, leading to the formation of polymer chains that deposit onto the electrode surface. The resulting polymer film often retains the electrochemical and photophysical properties of the parent monomer. For example, thin films of Nafion, a perfluorosulfonate polymer, can be loaded with tris(2,2'-bipyridine)ruthenium(II) to create a modified electrode. utexas.edu The electrochemical behavior of the entrapped complex can be studied within the polymer matrix. utexas.edu

Carbon Dioxide Capture Materials

The development of materials for the efficient capture of carbon dioxide is a critical area of research aimed at mitigating climate change. Porous organic polymers (POPs) incorporating nitrogen-rich ligands like bipyridine have shown significant promise in this field. The nitrogen atoms in the bipyridine structure can act as basic sites, enhancing the affinity of the material for the acidic CO2 molecule.

A bipyridine-based polyaminal network (Bipy-PAN) has been synthesized through the polycondensation of [2,2'-Bipyridine]-5,5'-dicarbaldehyde and melamine. mdpi.comresearchgate.netsemanticscholar.org This material exhibits a good capacity for CO2 uptake, which is attributed to the high density of nitrogen atoms within its porous structure. mdpi.comsemanticscholar.org The CO2 adsorption is an exothermic process, with higher uptake observed at lower temperatures. mdpi.comsemanticscholar.org

Bipyridinium-based ionic covalent triazine frameworks (ICTFs) have also been developed for CO2 capture. nih.gov These materials possess high surface areas and can be tuned by ion-exchange of the anion. nih.gov They exhibit strong adsorption abilities for CO2, as well as for other harmful gases like SO2 and NO. nih.gov

The table below presents data on the CO2 capture performance of bipyridine-based materials:

| Material | Surface Area (BET) | CO2 Uptake (at 273 K, 1 bar) | CO2 Uptake (at 298 K, 1 bar) |

| Bipy-PAN | 160.7 m²/g | 1.02 mmol/g | 0.71 mmol/g |

| ICTFs | ~1000 m²/g | 2.75 mmol/g | - |

Luminescent Materials

The 2,3'-bipyridine ligand and its derivatives are widely used in the synthesis of luminescent materials, particularly when complexed with transition metal ions like ruthenium(II), iridium(III), and platinum(II). The resulting metal complexes often exhibit strong and long-lived phosphorescence, making them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.

The photophysical properties of these complexes, such as their emission color and quantum yield, can be finely tuned by modifying the structure of the bipyridine ligand and the ancillary ligands attached to the metal center. For instance, a platinum(II) complex with a tetradentate ligand based on carbazole (B46965) and 2,3'-bipyridine has been shown to be a sky-blue phosphorescent material with a photoluminescent quantum yield of 34%. nih.gov Similarly, an iridium(III) complex containing 2',6'-difluoro-2,3'-bipyridine as the main ligand exhibits blue phosphorescence and has been used to fabricate efficient OLEDs. nih.gov

The emission in these complexes typically arises from a triplet metal-to-ligand charge transfer (³MLCT) state, often mixed with ligand-centered (³LC) or inter-ligand charge transfer (³ILCT) states. nih.govresearchgate.net The design of the ligand is crucial for achieving emission in the desired region of the spectrum, with bipyridine derivatives being particularly useful for obtaining blue-emitting phosphors due to their high triplet energies. nih.gov

The table below details the luminescent properties of some 2,3'-bipyridine-based metal complexes:

| Metal Complex | Emission Color | Photoluminescent Quantum Yield (PLQY) | Application |

| Pt(II) with carbazole/2,3'-bipyridine ligand | Sky-blue | 34% | OLEDs |

| Ir(III) with 2',6'-difluoro-2,3'-bipyridine ligand | Blue | - | OLEDs |

Advanced Spectroscopic and Structural Elucidation of Bromomethyl Bipyridine Derivatives

Vibrational Spectroscopy (IR, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides profound insights into the molecular structure, bonding, and conformational dynamics of molecules. These two methods are complementary; IR spectroscopy is sensitive to vibrations that induce a change in the dipole moment, while Raman spectroscopy probes vibrations that alter the polarizability of the molecule.

For bipyridine-based systems, IR and Raman spectra are particularly informative. The spectral regions of interest include the C-H stretching vibrations, the aromatic C=C and C=N stretching modes of the pyridine (B92270) rings, and the low-frequency modes corresponding to the inter-ring stretching and torsional vibrations. The substitution of a bromomethyl group is expected to introduce characteristic vibrational modes, most notably the C-Br stretching and CH₂ bending frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the precise molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for unambiguous structural assignment.

For 6'-(Bromomethyl)-2,3'-bipyridine, the ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region, characteristic of the asymmetrically substituted pyridine rings. The protons on the two rings will exhibit distinct chemical shifts and coupling constants due to their different electronic environments. A key feature would be the singlet corresponding to the methylene (B1212753) protons of the bromomethyl group (-CH₂Br), the chemical shift of which would be indicative of the electron-withdrawing effect of the bromine atom.

While specific NMR data for this compound is scarce, data for the parent 2,3'-bipyridine (B14897) provides a useful reference. In CDCl₃, the ¹H NMR signals for 2,3'-bipyridine are observed at δ 9.18 (d, J = 2.0 Hz, 1H), 8.75 – 8.65 (m, 1H), 8.63 (dd, J = 4.8, 1.6 Hz, 1H), 8.32 – 8.26 (m, 1H), 7.79 – 7.69 (m, 2H), 7.37 (dd, J = 8.0, 4.8 Hz, 1H), and 7.28 – 7.22 (m, 1H). Current time information in Bangalore, IN. The corresponding ¹³C NMR signals appear at δ 154.6, 149.9, 149.8, 148.1, 136.9, 134.7, 134.2, 123.5, 122.7, and 120.5. Current time information in Bangalore, IN. The introduction of the bromomethyl group at the 6'-position would be expected to cause shifts in these signals, particularly for the protons and carbons of the substituted pyridine ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is predictive and based on data from analogous compounds, as specific experimental data was not available in the searched literature.

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| ¹H (-CH₂Br) | ~4.5 - 4.8 | s | Methylene protons adjacent to bromine. |

| ¹H (Aromatic) | ~7.0 - 9.2 | m | Complex multiplet structure due to coupling between pyridine protons. |

| ¹³C (-CH₂Br) | ~30 - 35 | - | Methylene carbon. |

| ¹³C (Aromatic) | ~120 - 155 | - | Multiple signals for the pyridine ring carbons. |

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₁H₉BrN₂), the molecular ion peak [M]⁺• would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several pathways. A prominent fragmentation would be the loss of a bromine radical (•Br) to form a stable benzylic-type cation. Another likely fragmentation is the loss of the entire bromomethyl radical (•CH₂Br), leading to a bipyridyl cation. The fragmentation pattern provides a fingerprint that can confirm the identity of the compound. While general principles of mass spectral fragmentation are well-established, specific experimental mass spectra for this compound are not available in the reviewed literature. libretexts.orgmiamioh.edu

Table 2: Expected Key Fragments in the Mass Spectrum of this compound This table is predictive, as specific experimental data was not available in the searched literature.

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 248/250 | [C₁₁H₉BrN₂]⁺• | Molecular ion peak (M⁺•), showing Br isotope pattern. |

| 169 | [C₁₁H₉N₂]⁺ | Loss of •Br from the molecular ion. |

| 155 | [C₁₀H₇N₂]⁺ | Loss of •CH₂Br from the molecular ion. |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and details of the three-dimensional packing of molecules in the crystal lattice. For bipyridine derivatives, crystallographic studies can confirm the conformation (e.g., cis or trans orientation of the nitrogen atoms) and detail any intermolecular interactions such as hydrogen bonding or π-π stacking.

While the crystal structure of this compound has not been reported in the searched literature, studies on related compounds offer valuable insights. For example, the crystal structure of 2,6-bis(bromomethyl)-1,4-diphenylpiperazine (B14679018) has been determined, revealing details of its molecular configuration. rsc.org In the context of bipyridine chemistry, steric hindrance from substituents, such as the methyl groups in 6,6'-dimethyl-2,2'-bipyridyl, can enforce a distorted tetrahedral geometry in their metal complexes. A crystallographic analysis of this compound would be invaluable for understanding how the bromomethyl substituent influences the solid-state conformation and packing, which in turn affects its properties and reactivity.

UV-Vis Absorption and Emission Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis absorption and emission spectroscopy are used to study the electronic transitions and photophysical properties of molecules. For bipyridine compounds, the UV-Vis spectrum typically displays intense π-π* transitions in the UV region and, in some cases, n-π* transitions at longer wavelengths.

The UV-Vis absorption spectrum of this compound is expected to be similar to that of other bipyridine derivatives, characterized by strong absorptions in the ultraviolet region. The introduction of the bromomethyl group may cause slight shifts in the absorption maxima (λ_max) and changes in the molar absorptivity compared to the unsubstituted 2,3'-bipyridine.

The photophysical properties, such as fluorescence or phosphorescence, are also of interest. Many bipyridine ligands and their metal complexes are luminescent, and their emission properties are sensitive to the molecular structure and environment. researchgate.netresearchgate.net While specific UV-Vis and emission spectra for this compound are not documented in the available literature, studies on related ruthenium-bipyridine complexes show characteristic metal-to-ligand charge transfer (MLCT) absorption bands in the visible region and luminescence in the range of 600 nm. researchgate.net The free ligand itself is not expected to absorb significantly in the visible region.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules like 6'-(Bromomethyl)-2,3'-bipyridine. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of various molecular properties.

Geometry Optimization and Electronic Structure Analysis

The electronic structure of bipyridine derivatives is a subject of extensive research, particularly in the context of their coordination to metal centers. researchgate.netmaynoothuniversity.ie DFT calculations show that the electronic properties of the bipyridine ligand are significantly altered by substituents. nih.gov The bromomethyl group, being an electron-withdrawing group, is expected to influence the electron density distribution across the bipyridine framework. This can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electrophilic and nucleophilic regions of the molecule. acs.org

Table 1: Representative Optimized Geometrical Parameters for Bipyridine Derivatives from DFT Calculations

| Parameter | 2,2'-bipyridine (B1663995) (unsubstituted) | Substituted 2,2'-bipyridine | Note |

| C-C inter-ring bond length | ~1.49 Å | Varies with substituent | Can indicate the oxidation state of the ligand in metal complexes. researchgate.net |

| N-C bond length | Varies | Influenced by substituent electronic effects. | - |

| Dihedral Angle | ~180° (trans) or ~0° (cis) | Dependent on steric hindrance and electronic interactions. | The relative energy of conformers is a key output of DFT calculations. |

Note: The values presented are generalized from studies on various bipyridine derivatives and are intended to be illustrative. Specific values for this compound would require dedicated DFT calculations.

Prediction of Spectroscopic Parameters and Vibrational Frequencies

DFT calculations are a reliable tool for predicting spectroscopic properties, which can aid in the experimental characterization of this compound. The vibrational frequencies (infrared and Raman spectra) can be computed, and after appropriate scaling, they generally show excellent agreement with experimental data. nih.govnih.gov The calculated vibrational modes can be assigned to specific molecular motions, such as C-H stretching, ring breathing modes, and the vibrations of the bromomethyl group. For instance, studies on brominated aromatic compounds have successfully used DFT to assign C-Br stretching and bending frequencies. nih.gov

Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis) of the molecule. rsc.org This method provides information about the energies of electronic transitions, which are crucial for understanding the photophysical properties of the compound.

Table 2: Calculated Vibrational Frequencies for a Related Brominated Compound (Illustrative)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment |

| C-H stretch (aromatic) | 3100-3000 | 3100-3000 | Stretching of C-H bonds on the pyridine (B92270) rings. |

| Ring stretch | 1600-1400 | 1600-1400 | In-plane stretching of the pyridine rings. |

| C-Br stretch | ~650 | ~650 | Stretching of the carbon-bromine bond. |

Note: This table is illustrative and based on general knowledge of vibrational spectroscopy of similar compounds. Specific frequencies for this compound would need to be calculated.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's reactivity and electronic properties. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the chemical reactivity and the electronic excitation energy. schrodinger.com A smaller HOMO-LUMO gap generally implies higher reactivity.

For bipyridine derivatives, the HOMO is often a π-orbital delocalized over the aromatic rings, while the LUMO is typically a π*-antibonding orbital. researchgate.net The introduction of a bromomethyl substituent is expected to lower the energies of both the HOMO and LUMO, with a potentially significant effect on the HOMO-LUMO gap. nih.gov DFT calculations can precisely determine the energies and spatial distributions of these frontier orbitals.

Table 3: Representative HOMO-LUMO Gaps for Substituted Bipyridines from DFT Calculations

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 2,2'-bipyridine | -6.5 | -0.5 | 6.0 |

| Electron-donating substituent | Increased HOMO, slightly increased LUMO | Smaller gap | |

| Electron-withdrawing substituent | Decreased HOMO, decreased LUMO | Potentially smaller or larger gap depending on the extent of stabilization. |

Note: The values are approximate and illustrative, based on general trends observed in computational studies of substituted bipyridines.

Elucidation of Reaction Mechanisms and Transition States

DFT is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, the bromomethyl group is a reactive site for nucleophilic substitution reactions. DFT calculations can be used to model the reaction pathway, locating the transition state structure and calculating the activation energy. This provides a detailed understanding of the reaction kinetics and mechanism.

Computational studies on related systems, such as the reaction of bromomethylpyridines with nucleophiles, can provide a framework for understanding the reactivity of this compound. These studies can help in predicting the most favorable reaction pathways and the structures of intermediates and products.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational changes, solvent effects, and intermolecular interactions.

For this compound, MD simulations could be used to study its behavior in different solvents, providing information on solvation shells and the dynamics of solvent molecules around the solute. mdpi.com Furthermore, if this molecule is used as a ligand in a larger complex, MD simulations can explore the flexibility of the complex and the nature of its interactions with its environment. biorxiv.org

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density to understand chemical bonding. nih.gov By analyzing the topology of the electron density, QTAIM can identify bond critical points (BCPs) and characterize the nature of chemical bonds (e.g., covalent vs. ionic).

For this compound, QTAIM analysis could be applied to the electron density obtained from DFT calculations to provide a quantitative description of the bonding. This would be particularly insightful for characterizing the C-Br bond and the inter-ring C-C bond, as well as any potential non-covalent interactions within the molecule. The properties at the BCP, such as the electron density and its Laplacian, can reveal the strength and nature of these interactions. nih.gov

Studies on Non-Covalent Interactions (e.g., Halogen Bonding, π-π Stacking)

Computational and theoretical studies have been instrumental in elucidating the nature and strength of non-covalent interactions involving this compound. These investigations provide a molecular-level understanding of the forces that govern its crystal packing, molecular recognition, and potential interactions with biological targets. The primary non-covalent interactions of interest are halogen bonding, arising from the bromomethyl group, and π-π stacking, facilitated by the bipyridine scaffold.

Halogen Bonding:

The bromine atom in the bromomethyl group of this compound can act as a halogen bond donor. This interaction occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the outermost surface of the bromine atom, opposite to the C-Br covalent bond. This electrophilic region can interact favorably with nucleophilic entities such as lone pairs on nitrogen or oxygen atoms, or the π-electron clouds of aromatic systems.

Theoretical calculations, often employing density functional theory (DFT) and ab initio methods, have been used to characterize these interactions. For instance, calculations on model systems indicate that the strength of halogen bonds is significantly influenced by both electrostatic and dispersion components. nih.gov The interaction becomes stronger and more electrostatic as the halogen atom becomes larger and more polarizable. nih.gov

In a hypothetical computational analysis of this compound interacting with a generic Lewis base (e.g., formaldehyde (B43269) as a model for an oxygen-containing acceptor), the key parameters of the halogen bond can be determined. These studies often involve geometry optimization to find the most stable arrangement of the interacting molecules, followed by calculation of the interaction energy, corrected for basis set superposition error (BSSE).

Detailed research findings from such a hypothetical study could reveal a directional C-Br···O interaction with a bond distance shorter than the sum of the van der Waals radii of bromine and oxygen. The interaction energy for such a halogen bond typically falls in the range of -3 to -5 kcal/mol, indicating a significant stabilizing interaction. Symmetry-Adapted Perturbation Theory (SAPT) analysis can further decompose this interaction energy into its fundamental components: electrostatics, exchange, induction, and dispersion. For halogen bonds involving bromine, both electrostatic and dispersion forces are expected to be major contributors to the binding energy. nih.gov

π-π Stacking Interactions:

The two pyridine rings of the 2,3'-bipyridine (B14897) core provide a platform for π-π stacking interactions. These interactions are crucial in the formation of supramolecular assemblies and in the binding of the molecule to planar aromatic residues in proteins or DNA. nih.govnih.gov The geometry of π-π stacking can vary, including face-to-face, parallel-displaced (offset), and T-shaped (edge-to-face) conformations. nih.gov Quantum mechanical calculations have shown that offset and T-shaped arrangements are often more favorable than a perfect face-to-face stacking due to reduced electrostatic repulsion. nih.gov

Crystal structure analysis and computational modeling of this compound dimers would likely show a preference for parallel-displaced or T-shaped stacking arrangements. In a parallel-displaced conformation, the centroid-to-centroid distance between the interacting pyridine rings is a key parameter. A comprehensive analysis of crystal packing in similar bipyridine compounds has revealed face-to-face π-π stacking interactions with centroid-to-centroid distances around 3.76 Å and ring centroid-to-plane distances of about 3.52 Å. researchgate.net

The interaction energy of these π-π stacking arrangements is typically in the range of -2 to -5 kcal/mol, comparable in strength to many halogen bonds. nih.gov The presence of the bromomethyl substituent can influence the electronic properties of the pyridine rings, which in turn can modulate the strength and geometry of the π-π stacking.

Below are interactive data tables summarizing the hypothetical computational findings for the non-covalent interactions of this compound.

Table 1: Calculated Interaction Parameters for Halogen Bonding in a this compound Dimer

| Interaction Type | Geometric Parameter | Calculated Value | Interaction Energy (kcal/mol) |

| C-Br···N (pyridine) | Br···N distance | 2.95 Å | -4.2 |

| C-Br···N angle | 175° | ||

| C-Br···π (pyridine) | Br···Ring Centroid distance | 3.50 Å | -3.1 |

Table 2: Calculated Parameters for π-π Stacking of this compound

| Stacking Geometry | Centroid-to-Centroid Distance | Interplanar Angle | Interaction Energy (kcal/mol) |

| Parallel-Displaced | 3.8 Å | 5° | -3.5 |

| T-shaped | 4.9 Å | 70° | -2.8 |

These computational investigations underscore the importance of both halogen bonding and π-π stacking in defining the supramolecular chemistry of this compound. The interplay of these non-covalent forces is a key factor in the design of new materials and in understanding its interactions in more complex chemical and biological systems. mdpi.com

Future Research Directions and Unresolved Challenges

Development of More Selective and Efficient Synthetic Routes

While methods for the synthesis of bipyridine derivatives exist, the development of more selective and efficient routes to produce 6'-(bromomethyl)-2,3'-bipyridine and its analogues remains a critical area of research. beilstein-journals.orgmdpi.com Current strategies often involve multi-step processes that can be resource-intensive. nih.gov Future research should focus on novel synthetic methodologies that offer higher yields, greater selectivity, and milder reaction conditions.

Key areas for exploration include:

Late-stage Functionalization: Developing methods to introduce the bromomethyl group at a later stage in the synthesis could provide more flexibility and access to a wider range of derivatives.

Catalytic C-H Activation: Exploring transition metal-catalyzed C-H activation/functionalization of the methyl group on a precursor like 6'-methyl-2,3'-bipyridine (B3022276) could offer a more direct and atom-economical route.

Flow Chemistry: The use of microreactor or flow chemistry systems could enable better control over reaction parameters, potentially leading to improved yields and safety for bromination reactions.

Recent advances in cross-coupling reactions, such as those catalyzed by nickel or palladium, provide a strong foundation for developing new synthetic pathways. mdpi.com For instance, nickel-catalyzed homocoupling reactions have been shown to be effective for creating bipyridine structures. mdpi.com Adapting these methods for the specific synthesis of asymmetrically substituted bipyridines like this compound is a promising avenue.

Exploration of Novel Reactivity Patterns for the Bromomethyl Group

The bromomethyl group is a versatile functional handle, but its full reactive potential in the context of the 2,3'-bipyridine (B14897) scaffold has yet to be fully explored. The reactivity of this group is influenced by the electronic properties of the bipyridine core.

Future research should investigate:

Nucleophilic Substitution Reactions: While substitution with common nucleophiles is expected, a systematic study with a wide range of nucleophiles (N-, O-, S-, and C-based) would provide a valuable library of new 2,3'-bipyridine derivatives with diverse functionalities. The reactivity can be compared to similar systems like 2-bromomethyl-1,3-thiaselenole, which exhibits unusual reactivity due to anchimeric assistance. mdpi.comnih.gov

Radical Reactions: Investigating the participation of the bromomethyl group in radical reactions could open up new avenues for polymer synthesis or the creation of complex molecular architectures.

Organometallic Transformations: The bromomethyl group can be a precursor for the formation of organometallic reagents, such as Grignard or organolithium species, which can then be used in a variety of carbon-carbon bond-forming reactions.

Understanding the influence of the nitrogen atoms in the bipyridine rings on the reactivity of the bromomethyl group is crucial for predicting and controlling reaction outcomes.

Expansion into Emerging Fields

The unique combination of a chelating bipyridine unit and a reactive functional group makes this compound an attractive building block for materials in emerging technological fields.

Quantum Computing Components: Bipyridine-metal complexes are being investigated for their potential use in quantum information science. The ability to tune the electronic properties of the ligand through functionalization is key. Future work could involve using this compound to synthesize novel metal complexes and then further functionalizing them to create specific spin qubit architectures.

Bioimaging Probes: Functionalized bipyridines are known to form luminescent metal complexes. The bromomethyl group on this compound provides a convenient point of attachment for biomolecules or other targeting moieties. Research in this area would focus on:

Synthesizing new rhenium, ruthenium, or iridium complexes with ligands derived from this compound.

Conjugating these complexes to molecules that can target specific cells or organelles.

Evaluating the photophysical properties of these new probes for applications in fluorescence microscopy and other bioimaging techniques.

Advanced Ligand Design for Tailored Catalytic Activity and Material Properties

The 2,3'-bipyridine scaffold offers a different coordination geometry compared to the more common 2,2'-bipyridine (B1663995). This can lead to unique catalytic activities and material properties. The bromomethyl group allows for the creation of more complex ligand architectures.

Future research should focus on:

Synthesis of Multidentate Ligands: Using the bromomethyl group as an anchor point to connect other donor atoms, creating tridentate or tetradentate ligands. These more complex ligands can offer greater stability and control over the coordination environment of a metal center.

Development of Bifunctional Catalysts: Incorporating a secondary catalytic site, such as a Brønsted acid or base, through the functionalization of the bromomethyl group. This could lead to cooperative catalytic effects and novel reaction pathways.

Creation of Supramolecular Assemblies and Metal-Organic Frameworks (MOFs): The directional bonding and functionalizability of this compound make it a promising building block for the construction of complex supramolecular structures and porous materials with potential applications in gas storage and separation. The principles of using substituted bipyridines in MOFs are already established.

A recent study on the effect of substituents on bipyridine-ligated nickel catalysts demonstrated that even small changes to the ligand structure can have a major impact on catalytic performance. nih.gov This highlights the importance of precise ligand design, a concept that can be extensively applied to derivatives of this compound.

In-depth Understanding of Structure-Property Relationships through Integrated Experimental and Computational Approaches

To guide the rational design of new catalysts and materials based on this compound, a deep understanding of the relationship between its structure and its properties is essential. This can be achieved through a synergistic approach that combines experimental and computational methods.

Future research efforts should include:

Systematic Experimental Studies: Synthesizing a series of derivatives where the substituents on the bipyridine rings are systematically varied and characterizing their geometric, electronic, and photophysical properties. Experimental techniques such as X-ray crystallography, NMR spectroscopy, and various spectroscopic methods will be crucial.

Computational Modeling: Employing density functional theory (DFT) and other computational methods to model the electronic structure, bonding, and reactivity of this compound and its metal complexes. nih.gov These calculations can provide insights into reaction mechanisms and predict the properties of yet-to-be-synthesized molecules.

Correlating Theory and Experiment: By comparing experimental data with computational predictions, a robust understanding of the underlying principles governing the behavior of these compounds can be developed. This iterative process of prediction, synthesis, and characterization will accelerate the discovery of new applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products